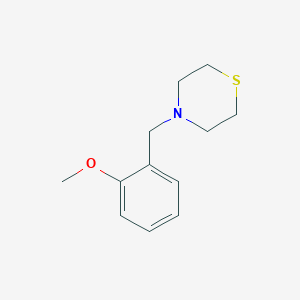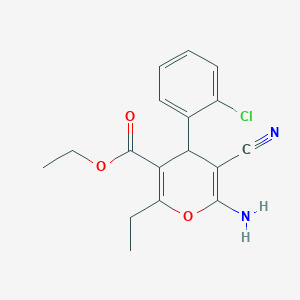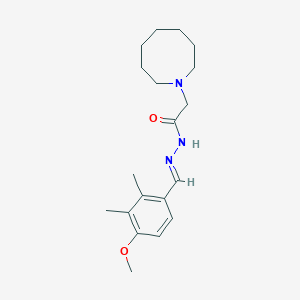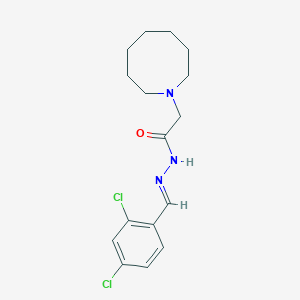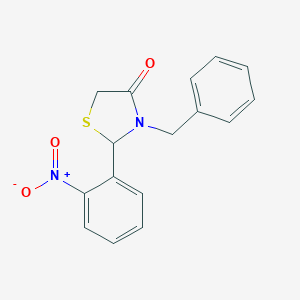![molecular formula C24H20Br2O3 B404492 13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene CAS No. 220542-91-6](/img/structure/B404492.png)
13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran is a complex organic compound characterized by its unique structure, which includes bromine atoms, methoxyphenyl groups, and a fused furo-cyclohepta-benzofuran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by bromination, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of bromine atoms with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenols, while substitution reactions could produce various functionalized derivatives.
科学的研究の応用
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,8-Dibromo-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine: Another brominated compound with a different ring structure.
2-(3,5-dibromo-4-methoxyphenyl)acetic acid: Shares the methoxyphenyl and bromine groups but differs in overall structure.
Uniqueness
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran is unique due to its fused ring system and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
220542-91-6 |
|---|---|
分子式 |
C24H20Br2O3 |
分子量 |
516.2g/mol |
IUPAC名 |
13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene |
InChI |
InChI=1S/C24H20Br2O3/c1-13-10-17-23(28-13)21-15-11-14(25)12-18(26)22(15)29-20(21)8-9-24(17,2)16-6-4-5-7-19(16)27-3/h4-7,10-12H,8-9H2,1-3H3 |
InChIキー |
SUJZEOWVEBSTQF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=C3C=C(C=C5Br)Br |
正規SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=C3C=C(C=C5Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B404410.png)
![1-[(2,3-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404411.png)

![1-(2-Bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404417.png)
